Clarithromycin Impurity O
Übersicht
Beschreibung
Clarithromycin Impurity O, also known as 6-O-Methylerythromycin A (Z)-9-(O-methyloxime), is a derivative of Clarithromycin . It is a semi-synthetic macrolide antibiotic derived from erythromycin .
Synthesis Analysis
The method for preparing the clarithromycin impurity is high in methylation selectivity and simple in after-treatment .
Molecular Structure Analysis
The molecular formula of Clarithromycin Impurity O is C38H69NO14 . The structure of this compound includes a 14-membered lactone ring, which is part of the macrolide core, and two deoxy sugar moieties .
Physical And Chemical Properties Analysis
A selective, sensitive, and stability-indicating reversed-phase high-performance liquid chromatography method was developed and validated for the determination of clarithromycin antibiotic in human plasma . Liquid chromatography was performed on a 5-µm (100 × 4.6 mm) C8 column at 40°C .
Wissenschaftliche Forschungsanwendungen
Impurity Profiling and Identification
Impurity Profiling Using High-Performance Liquid Chromatography (HPLC)
Clarithromycin, a semi-synthetic antibiotic, is analyzed for impurities using HPLC with ultraviolet detection. This method identifies and estimates manufacturing and degradation impurities, crucial for ensuring drug purity and safety (Morgan et al., 1990).
Stability-Indicating HPLC Method for Impurity Separation
A stability-indicating HPLC method has been developed for impurity profiling of clarithromycin in bulk samples. This method is vital for monitoring the stability and purity of clarithromycin during storage and transportation (Abuga et al., 2001).
Influence on Stability and Activity
- Effect of Ionizing Radiation on Clarithromycin Stability: Research investigating the stability of clarithromycin (Zeclar®) under ionizing radiation highlights its sensitivity and the impact on antimicrobial activity. This study is significant for understanding the conditions under which clarithromycin remains effective (Salem et al., 2017).
Environmental Impact and Ecological Risks
Environmental Impact on Aquatic Ecosystems
Clarithromycin, including its impurities, poses ecological risks to aquatic ecosystems. Studies on algae response to clarithromycin exposure reveal insights into the environmental impact and the mechanism of toxic effects on primary producers in aquatic environments (Peng et al., 2020).
Oxidative Stress in Freshwater Microalgae
Evaluating the toxic effects of clarithromycin on microalgae species provides an understanding of its environmental impact. The study demonstrates the stress response in algae, which is essential for assessing the ecological risk of pharmaceutical pollutants (Guo et al., 2019).
Analytical Method Development
- Chromophore Addition for HPLC Analysis: A study focused on enhancing the detectability of clarithromycin through chemical derivatization. This method introduces a chromophore to clarithromycin, improving its analysis using HPLC, crucial for detecting low concentrations in various samples (Abualhasan et al., 2020).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-7-methoxy-10-methoxyimino-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H72N2O13/c1-16-27-39(10,46)32(43)22(4)29(40-49-15)20(2)18-38(9,48-14)34(54-36-30(42)26(41(11)12)17-21(3)50-36)23(5)31(24(6)35(45)52-27)53-28-19-37(8,47-13)33(44)25(7)51-28/h20-28,30-34,36,42-44,46H,16-19H2,1-15H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXVFUGKJGEBBE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(C(C(C(=NOC)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H72N2O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
777.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Clarithromycin Impurity O |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.